N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a quinoline ring system substituted with a difluorophenyl group and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.
Formation of the Carboxamide Moiety: The carboxamide group is introduced through the reaction of the quinoline derivative with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with multiple molecular targets involved in cancer progression.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival . The compound can bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the core structure, which is a benzamide instead of a quinoline.
2,4-Difluorophenyl isocyanate: This compound contains the difluorophenyl group but has an isocyanate functional group instead of a carboxamide.
Uniqueness
N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c17-12-7-8-14(13(18)10-12)19-16(21)20-9-3-5-11-4-1-2-6-15(11)20/h1-2,4,6-8,10H,3,5,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLQFKWQYIQDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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